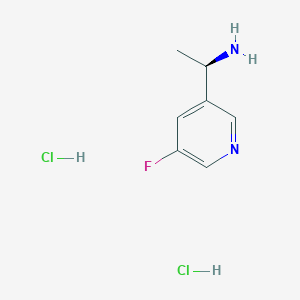

(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride

Description

(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride (CAS: 1909288-54-5) is a chiral amine derivative with a pyridine core substituted at the 3-position with a fluorinated ethylamine group. Its molecular formula is C₇H₁₁Cl₂FN₂, with a molecular weight of 213.08 g/mol . The compound is provided as a dihydrochloride salt, enhancing its solubility in aqueous systems for laboratory applications. It is classified as a research chemical, primarily used in pharmaceutical and agrochemical development . Key identifiers include the Canonical SMILES CC(C1=CC(=CN=C1)F)N.Cl.Cl and InChI Key MRUXZTBZBWCGOI-ZJIMSODOSA-N . Stability data indicate it should be stored in a cool, dry, and well-ventilated environment .

Properties

IUPAC Name |

(1R)-1-(5-fluoropyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUXZTBZBWCGOI-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CN=C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909288-54-5 | |

| Record name | (1R)-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

Fluorination of Pyridine: The starting material, pyridine, undergoes selective fluorination at the 5-position using a fluorinating agent such as Selectfluor.

Formation of Ethanamine Moiety: The fluorinated pyridine is then subjected to a reductive amination reaction with an appropriate aldehyde or ketone to form the ethanamine moiety.

Resolution of Enantiomers: The racemic mixture of the product is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride serves as a crucial building block in organic synthesis. Its fluorinated structure allows for the development of complex fluorinated compounds, which are vital in various chemical reactions.

Synthesis Methods :

- Fluorination of Pyridine : Selective fluorination at the 5-position using agents like Selectfluor.

- Formation of Ethanamine Moiety : Reductive amination with aldehydes or ketones.

- Resolution of Enantiomers : Chiral chromatography to isolate the (R)-enantiomer.

- Formation of Dihydrochloride Salt : Treatment with hydrochloric acid to yield the dihydrochloride form.

Biological Applications

The compound has shown promising results in various biological studies:

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Binding Studies : Interaction with neurotransmitter receptors may influence neurological functions, suggesting therapeutic potential for neurological disorders.

Pharmacological Applications

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties similar to other fluorinated pyridine derivatives.

- Cytotoxicity : Demonstrated ability to induce apoptosis in cancer cell lines, positioning it as a candidate for anticancer drug development.

Anticancer Properties

A study highlighted the cytotoxic effects of (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride on various cancer cell lines, revealing IC50 values in the low micromolar range against specific types of cancer cells. This suggests its potential as an effective anticancer agent.

Enzyme Inhibition Study

Research focused on the compound's interactions with key enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride and related compounds:

Key Findings :

Structural Variations: Salt Form: The dihydrochloride salt (target compound) has higher molecular weight and solubility compared to the monohydrochloride derivative (CAS 1956435-73-6) . Stereochemistry: The (S)-enantiomer (CAS 1956436-47-7) differs in chiral configuration, which may influence receptor binding in biological systems . Fluorine Position: Moving fluorine from the 5- to 3-position on the pyridine ring (CAS 1909336-86-2) alters electronic properties and steric interactions .

Physicochemical Properties: The dihydrochloride form (213.08 g/mol) is ~21% heavier than the monohydrochloride (176.62 g/mol), affecting molarity in solution preparation . Fluorine’s electron-withdrawing effect enhances the pyridine ring’s electrophilicity, influencing reactivity in coupling reactions .

Safety and Stability: None of the listed compounds have explicit GHS hazard classifications, though decomposition under fire conditions releases toxic gases (e.g., HCl, HF) .

Structural analogs with pyrimidine or pyrrolidine rings (e.g., CAS 288247-82-5) are often employed in kinase inhibitor development .

Biological Activity

(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride is a compound of significant interest in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₁Cl₂FN₂

- Molecular Weight : 213.08 g/mol

- Structure : The compound features a pyridine ring with a fluorine atom at the 5-position and an ethylamine side chain, contributing to its unique properties and biological activities.

The biological activity of (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, which may lead to more effective therapeutic outcomes. Specific pathways and targets are contingent upon the context of use, including:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological functions and offering therapeutic potential for neurological disorders .

Pharmacological Applications

The compound has demonstrated potential as a pharmacological agent in several studies:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, similar to other fluorinated pyridine derivatives.

- Cytotoxicity : Research indicates that (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. For example, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines .

Case Studies

Several studies have highlighted the biological effects of (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride:

- Study on Anticancer Properties :

-

Enzyme Inhibition Study :

- Objective : To assess the inhibition of GABA aminotransferase.

- Findings : (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride demonstrated the ability to increase GABA levels by inhibiting GABA aminotransferase, suggesting potential applications in treating epilepsy and other neurological disorders .

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride | Enantiomer with opposite chirality | May exhibit different biological activities |

| 2-Amino-5-fluoropyridine | Lacks ethylamine side chain | Simpler structure; different reactivity |

| 5-Fluoro-N-methylpyridin-2-amines | Contains a methyl group instead of ethyl | Varying steric effects may influence receptor binding |

This table illustrates how the unique chiral configuration of (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride may lead to distinct interactions within biological systems compared to its analogs.

Q & A

Q. What are the recommended storage conditions for (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride to ensure stability?

The compound should be stored in a tightly closed container, kept upright in a dry, well-ventilated environment at room temperature. Exposure to moisture, electrostatic charge, or incompatible materials (e.g., strong oxidizing agents) should be avoided. Opened containers must be resealed carefully to prevent leakage .

Q. How can researchers safely handle this compound to minimize exposure risks?

- PPE: Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves before use and remove them without touching the outer surface .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.

- Spill Management: Collect spills using a vacuum or broom, place in a sealed container, and dispose of via licensed waste management services .

Q. What synthetic routes are commonly employed to prepare the dihydrochloride salt form?

A typical method involves reacting the free base with hydrochloric acid (HCl) in aqueous solution. For example:

- Dissolve the free base in water, add 1 M HCl (stoichiometric ratio 1:2), and heat to 50°C to form a clear solution. Crystallize the salt by cooling or solvent evaporation .

Q. Which analytical techniques are suitable for confirming the enantiomeric purity of this compound?

- Chiral HPLC: Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection. Compare retention times against (S)-enantiomer standards.

- Polarimetry: Measure optical rotation ([α]D) and compare with literature values.

- X-ray Crystallography: Resolve absolute configuration using SHELX software for structure refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during dihydrochloride salt synthesis?

- Parameter Screening: Vary temperature (0–50°C), HCl concentration (1–2 M), and reaction time (2–24 hours). Monitor yield via gravimetric analysis.

- Solvent Selection: Test polar aprotic solvents (e.g., methanol, ethanol) to enhance solubility.

- Stoichiometry: Adjust HCl equivalents (2.0–2.5 eq) to ensure complete protonation without excess acid .

Q. What strategies resolve contradictions between computational predictions and experimental data for electronic properties?

- Cross-Validation: Compare density-functional theory (DFT) calculations (e.g., B3LYP hybrid functional ) with experimental UV-Vis, NMR, or cyclic voltammetry data.

- Solvent Effects: Re-run calculations incorporating solvent models (e.g., PCM) to align with experimental conditions.

- Conformational Analysis: Use molecular dynamics simulations to assess flexibility impacting spectroscopic results .

Q. How should stability studies be designed under varying pH conditions given limited data?

- Forced Degradation: Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS.

- Techniques:

- TGA/DSC: Assess thermal stability and decomposition pathways.

- NMR Spectroscopy: Track structural changes (e.g., pyridine ring fluorination stability) .

Q. What methodologies are effective for impurity profiling in hydrochloride salts?

- HPLC-UV/HRMS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate impurities. Reference pharmacopeial standards (e.g., EP impurities for structurally similar amines ).

- NMR Spiking: Add suspected impurity standards (e.g., free base, des-fluoro analogs) to confirm identity.

- Limit Tests: Quantify residual solvents (GC-FID) or inorganic ions (ion chromatography) .

Tables

Table 1. Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₉FN₂·2HCl | |

| Molecular Weight | 213.1 g/mol | |

| Storage Stability | Stable in dry, sealed containers | |

| Hazardous Decomposition | CO, NOₓ, HCl, HF (under fire) |

Table 2. Recommended Analytical Techniques

| Application | Method | Reference |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC, Polarimetry | |

| Impurity Profiling | HPLC-UV/HRMS, NMR Spiking | |

| Thermal Stability | TGA, DSC |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.